2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol
Description
2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol (CAS: 1782807-35-5) is a cyclopropane derivative featuring an ethanol backbone substituted with an aminomethyl group on the cyclopropane ring. Its molecular formula is C6H13NO, combining a strained cyclopropane ring with polar functional groups (hydroxyl and amine), which influence its physicochemical and biological properties. The compound is commercially available as a building block for pharmaceutical and chemical synthesis .
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclopropyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-6(1-2-6)3-4-8/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCLISLVQHIGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521554-42-6 | |
| Record name | 2-[1-(aminomethyl)cyclopropyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol typically involves the reaction of cyclopropylcarbinol with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Cyclopropylcarboxylic acid or cyclopropylaldehyde.
Reduction: Cyclopropylamine.
Substitution: Cyclopropyl halides or ethers.
Scientific Research Applications
2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 2-(1-Methylcyclopropyl)ethan-1-ol (CAS: 19687-04-8)
- Structure: Replaces the aminomethyl group with a methyl substituent.
- Properties: Reduced polarity due to the lack of an amine group. Lower water solubility, as confirmed by its discontinuation in commercial catalogs .
(b) [1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride (CAS: 1909314-12-0)
- Structure: Substitutes the ethanol group with an acetic acid moiety.
- Properties :
- Applications : Used in peptide synthesis and as a ligand in metal-catalyzed reactions.
(c) Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride (CAS: 1417805-94-7)
Ring Size and Substituent Effects
(a) 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol HCl
- Structure: Cyclobutane ring with fluorine atoms and an aminomethyl group.
- Properties :
(b) rac-[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol Hydrochloride
- Structure: Cyclopropane with a phenyl substituent and methanol group.
- Properties: Aromatic phenyl group enhances π-π stacking interactions, useful in targeting hydrophobic enzyme pockets. Higher steric bulk may limit bioavailability compared to the unsubstituted ethanol analog .
(a) Antimicrobial Cyclopropyl Derivatives
Compounds like 1-[2-(4-Butoxy-3-methoxyphenyl)cyclopropyl]ethanone (3f) exhibit antimicrobial activity due to aromatic ether substituents. In contrast, 2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol lacks such groups, suggesting divergent biological targets. The aminomethyl group may instead facilitate interactions with amine-processing enzymes (e.g., transaminases) .
(b) Reactivity in Cyclization Reactions
1-(1-Alkynyl)cyclopropyl ketones (e.g., intermediates in pyrrole synthesis) rely on ketone electrophilicity for reactivity. The hydroxyl and amine groups in this compound enable nucleophilic reactions, such as Mitsunobu or reductive amination pathways, expanding its utility in heterocycle synthesis .
Comparative Data Table
Key Findings
Polarity and Solubility: The aminomethyl and hydroxyl groups in this compound enhance its polarity, making it more water-soluble than methyl- or phenyl-substituted analogs but less lipid-soluble .
Biological Activity
2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol, also known as a cyclopropyl amino alcohol, is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C_6H_13N, and it features a cyclopropyl group attached to an aminomethyl chain. Its structural characteristics contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with voltage-gated calcium channels. This modulation can influence neurotransmitter release and neuronal excitability, making it a candidate for therapeutic applications in neurological disorders.
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. They have been studied for their efficacy in:
- Pain Management : Analogues of this compound have shown potential as analgesics by targeting the alpha(2)-delta subunit of voltage-gated calcium channels, which are involved in pain transmission pathways .
- Anxiolytic Properties : Some studies suggest that these compounds may exhibit anxiolytic effects, potentially offering alternatives to traditional anxiolytics with fewer side effects.
Antimicrobial Activity
While primarily noted for neuropharmacological applications, there is emerging evidence regarding the antimicrobial properties of cyclopropyl amino alcohols. Some derivatives have demonstrated activity against various bacterial strains, indicating a broader spectrum of biological activity.
Study on Pain Modulation
In a study published in the journal Molecular Pharmacology, cyclopropyl amino acids were shown to bind effectively to the alpha(2)-delta subunit of voltage-gated calcium channels. The binding affinity was correlated with reduced pain responses in animal models, suggesting a viable pathway for developing new analgesics .
Antimicrobial Testing
Another study explored the antimicrobial properties of structurally related compounds. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against Gram-positive and Gram-negative bacteria, showcasing their potential as antibacterial agents .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
